molecular formula C9H11BrO3S B12066795 5-Bromo-4-isobutoxythiophene-2-carboxylic acid

5-Bromo-4-isobutoxythiophene-2-carboxylic acid

Cat. No.: B12066795
M. Wt: 279.15 g/mol
InChI Key: PQZDHCLDURNULX-UHFFFAOYSA-N
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Description

5-Bromo-4-isobutoxythiophene-2-carboxylic acid is a brominated thiophene derivative featuring an isobutoxy substituent at the 4-position and a carboxylic acid group at the 2-position. Thiophene-based compounds are widely studied in medicinal chemistry and materials science due to their aromatic stability, tunable electronic properties, and bioactivity. The carboxylic acid moiety allows for salt formation or conjugation, influencing solubility and pharmacokinetics .

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

5-bromo-4-(2-methylpropoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H11BrO3S/c1-5(2)4-13-6-3-7(9(11)12)14-8(6)10/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

PQZDHCLDURNULX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(SC(=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isobutoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-isobutoxythiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The bromination reaction selectively introduces a bromine atom at the 5-position of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isobutoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Peroxide (H2O2): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    5-Amino-4-isobutoxythiophene-2-carboxylic acid: Formed through nucleophilic substitution of the bromine atom with an amine.

    5-Bromo-4-isobutoxythiophene-2-sulfoxide: Formed through oxidation of the thiophene ring.

Scientific Research Applications

5-Bromo-4-isobutoxythiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-4-isobutoxythiophene-2-carboxylic acid is primarily determined by its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromine atom and the isobutoxy group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Key Analogs of 5-Bromo-4-isobutoxythiophene-2-carboxylic Acid

Compound Name Substituents (Position 4) Similarity Score Key Properties (Inferred)
5-Bromo-4-chlorothiophene-2-carboxylic acid Chloro 0.82 Higher electrophilicity; reduced lipophilicity vs. isobutoxy
4-Amino-5-bromo-2-thiophenecarboxylic acid Amino 0.79 Enhanced solubility (H-bonding); potential metabolic instability
5-Methylthiophene-2-carboxylic acid Methyl 0.78 Lower steric hindrance; moderate lipophilicity
5-Formylthiophene-2-carboxylic acid Formyl 0.78 Electrophilic aldehyde group; reactive for derivatization

Electronic and Steric Effects

  • Chloro vs. Isobutoxy: The chloro group (electron-withdrawing) increases the electrophilicity of the thiophene ring compared to the electron-donating isobutoxy group. This difference may alter reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions.
  • Amino vs. Isobutoxy: The amino group (basic, H-bond donor) enhances aqueous solubility but may reduce metabolic stability due to oxidative deamination pathways. In contrast, the isobutoxy group improves lipophilicity, favoring passive diffusion across biological membranes .

Physicochemical Properties

  • Lipophilicity : Isobutoxy’s branched alkyl chain increases logP compared to methyl or chloro substituents, as inferred from the Hansch parameter for alkoxy groups.
  • Solubility: Carboxylic acid derivatives with polar substituents (e.g., amino) exhibit higher aqueous solubility, whereas isobutoxy and methyl groups reduce it.

Biological Activity

5-Bromo-4-isobutoxythiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and an isobutoxy group. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₈H₉BrO₃S
Molecular Weight239.12 g/mol
Functional GroupsCarboxylic acid, bromine, isobutoxy
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells. Studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of EGFR Tyrosine Kinase

A study highlighted the synthesis of derivatives related to 5-bromoindole-2-carboxylic acid that serve as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. These derivatives demonstrated significant cytotoxic effects on various cancer cell lines, including HepG2, A549, and MCF-7. The most potent compound in this series showed an IC₅₀ value significantly lower than standard chemotherapeutics, indicating strong anticancer potential through EGFR inhibition .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways related to growth and proliferation.

Table 2: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntimicrobialBacterial cell wall synthesis
AnticancerEGFR tyrosine kinase inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom enhances hydrophobic interactions and binding affinity to target proteins. Conversely, modifications to the isobutoxy group can influence solubility and bioavailability.

Key Findings from SAR Studies

  • Bromine Substitution : Enhances reactivity and binding affinity.
  • Isobutoxy Group : Affects solubility and overall pharmacokinetic properties.
  • Carboxylic Acid Functionality : Essential for biological activity through ionic interactions with target sites.

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